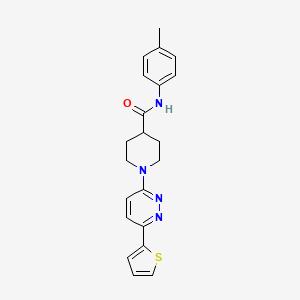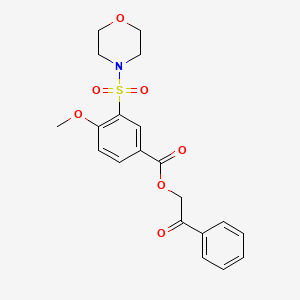![molecular formula C22H24N4O2S B11267474 N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11267474.png)
N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a pyridazine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the piperidine derivative with the pyridazine-thiophene intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nitration using nitric acid and sulfuric acid mixture at low temperatures.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced pyridazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine and pyridazine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structure allows for the fine-tuning of these properties through chemical modifications.
作用機序
The mechanism of action of N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with the active site of enzymes, while the pyridazine and thiophene rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- N-(4-Chlorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
- N-(4-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide
Uniqueness
N-(4-Ethoxyphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can lead to differences in its biological activity and its interactions with molecular targets compared to similar compounds with different substituents.
特性
分子式 |
C22H24N4O2S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O2S/c1-2-28-18-7-5-17(6-8-18)23-22(27)16-11-13-26(14-12-16)21-10-9-19(24-25-21)20-4-3-15-29-20/h3-10,15-16H,2,11-14H2,1H3,(H,23,27) |
InChIキー |
ICTQBJKVRNKHBW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11267393.png)

![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11267398.png)
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11267401.png)
![N-cyclopentyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B11267414.png)

![6-hexyl-7-hydroxy-2-phenylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B11267425.png)

![N-(4-chlorobenzyl)-6-[(4-methylphenyl)sulfonyl]pyridine-3-carboxamide](/img/structure/B11267438.png)
![Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B11267443.png)

![5-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11267455.png)
![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11267460.png)
![N-(1-benzylpiperidin-4-yl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B11267461.png)
